molecular formula C44H86NO11P B13918157 Dspe-peg-OH CAS No. 892144-24-0

Dspe-peg-OH

Cat. No.: B13918157
CAS No.: 892144-24-0
M. Wt: 836.1 g/mol
InChI Key: BPZILUVAHZTEEE-UHFFFAOYSA-N
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Description

Dspe-peg-OH: , also known as distearoyl phosphatidylethanolamine-polyethylene glycol-hydroxyl, is a non-ionic PEGylated phospholipid. It consists of three main components: a hydrophobic distearoyl phosphatidylethanolamine part, a hydrophilic polyethylene glycol part, and a hydroxyl group. This unique structure grants this compound excellent water solubility, biocompatibility, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dspe-peg-OH typically involves the chemical reaction between distearoyl phosphatidylethanolamine and polyethylene glycol. The reaction conditions often include the use of solvents like methanol, chloroform, DMF, and DMSO.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: Dspe-peg-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group at the end of the polyethylene glycol chain is particularly reactive and can participate in these reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

Chemistry: Dspe-peg-OH is widely used in the synthesis of nanoparticles and liposomes. Its amphiphilic nature allows it to form stable structures that can encapsulate drugs or other molecules .

Biology: In biological research, this compound is used to create biocompatible coatings for various biomaterials. It enhances the stability and solubility of these materials, making them suitable for in vivo applications .

Medicine: this compound is extensively used in drug delivery systems. It helps in the targeted delivery of drugs to specific tissues or cells, improving the efficacy and reducing the side effects of the treatment .

Industry: In industrial applications, this compound is used in the formulation of cosmetics and personal care products. Its biocompatibility and stability make it an ideal ingredient for these products .

Mechanism of Action

Dspe-peg-OH exerts its effects through its unique structure. The hydrophobic distearoyl phosphatidylethanolamine part allows it to interact with lipid membranes, while the hydrophilic polyethylene glycol part provides stability and solubility. The hydroxyl group can participate in various chemical reactions, further enhancing its functionality .

Molecular Targets and Pathways: The primary molecular targets of this compound are lipid membranes and proteins. It can interact with these targets through hydrophobic and hydrophilic interactions, leading to the formation of stable complexes .

Properties

CAS No.

892144-24-0

Molecular Formula

C44H86NO11P

Molecular Weight

836.1 g/mol

IUPAC Name

[3-[hydroxy-[2-(2-hydroxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C44H86NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-37-35-45-44(49)52-38-36-46)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,46H,3-40H2,1-2H3,(H,45,49)(H,50,51)

InChI Key

BPZILUVAHZTEEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCO)OC(=O)CCCCCCCCCCCCCCCCC

Related CAS

892144-24-0

Origin of Product

United States

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